molecular formula C16H14N4OS2 B10812853 N-(4-methoxyphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine

N-(4-methoxyphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine

Cat. No.: B10812853
M. Wt: 342.4 g/mol
InChI Key: YYYAGFCFCHCRAN-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C16H14N4OS2 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
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Biological Activity

N-(4-methoxyphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine (CAS: 315703-81-2) is a complex organic compound with significant biological activity. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C16H14N4OS2C_{16}H_{14}N_{4}OS_{2}, with a molar mass of 342.44 g/mol. The structure features a thiazole core and two aromatic substituents, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₄N₄OS₂
Molar Mass342.44 g/mol
CAS Number315703-81-2
Storage Conditions-20°C

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions, yielding the desired thiazole structure.

Anticancer Activity

Research indicates that compounds with imidazo[2,1-b][1,3]thiazole scaffolds exhibit notable anticancer properties. In vitro studies have demonstrated that derivatives similar to this compound show cytotoxic effects against various human cancer cell lines.

For instance:

  • IC50 Values : The compound exhibits an IC50 value of approximately 1.4 µM against the MDA-MB-231 breast cancer cell line, demonstrating potent inhibitory effects compared to standard treatments like sorafenib (IC50 = 5.2 µM) .

The biological activity of this compound is largely attributed to its ability to inhibit specific kinases involved in cell proliferation and survival pathways. It has been shown to selectively target cancer cells while sparing normal cells, making it a promising candidate for further development as an anticancer agent.

Study on Antitumor Activity

A study conducted by the National Cancer Institute evaluated various derivatives of thiazole compounds for their antitumor activity across multiple cancer types. The results indicated that compounds related to this compound exhibited significant activity against leukemia and solid tumors .

Comparative Analysis of Similar Compounds

Compound NameIC50 (µM)Target Cell Line
This compound1.4MDA-MB-231 (breast)
Sorafenib5.2MDA-MB-231 (breast)
2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide5.72MDA-MB-231 (breast)

Properties

Molecular Formula

C16H14N4OS2

Molecular Weight

342.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C16H14N4OS2/c1-10-14(20-7-8-22-16(20)17-10)13-9-23-15(19-13)18-11-3-5-12(21-2)6-4-11/h3-9H,1-2H3,(H,18,19)

InChI Key

YYYAGFCFCHCRAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CSC2=N1)C3=CSC(=N3)NC4=CC=C(C=C4)OC

Origin of Product

United States

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